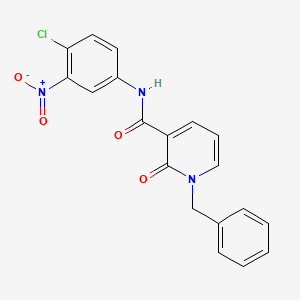
N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide” is a chemical compound with the molecular formula C15H17NO4S and a molecular weight of 307.36 . It is a solid substance used for research purposes .
Molecular Structure Analysis
The molecular structure of “N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide” comprises of 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
“N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide” is a solid substance . More specific physical and chemical properties are not available in the retrieved data.Aplicaciones Científicas De Investigación
Enzyme Inhibition and Molecular Docking
A study on the synthesis and characterization of sulfa drug derivatives, including Schiff bases of N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide, explored their enzyme inhibition capabilities. These compounds were found to act as inhibitors for enzymes such as cholesterol esterase, tyrosinase, and α-amylase, among others. Molecular docking studies further elucidated the binding interactions between these inhibitors and the target enzymes, suggesting potential therapeutic applications in regulating enzyme activity related to various diseases (Alyar et al., 2019).
Anticancer and Anti-HCV Agents
Another research focus is the development of celecoxib derivatives, including N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide, for potential therapeutic uses. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The study highlighted the therapeutic potential of these derivatives, particularly in treating conditions such as inflammation, pain, oxidative stress, cancer, and hepatitis C virus (HCV) infections (Küçükgüzel et al., 2013).
Photodynamic Therapy for Cancer Treatment
Research into the synthesis of new benzenesulfonamide derivatives, including those related to N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide, has shown promising applications in photodynamic therapy (PDT) for cancer treatment. These studies focus on compounds with high singlet oxygen quantum yields, making them potent photosensitizers for killing cancer cells when exposed to light. Such properties are crucial for developing effective PDT agents that can selectively target and destroy cancer cells with minimal side effects (Pişkin et al., 2020).
Carbonic Anhydrase Inhibitors
Several studies have investigated the synthesis and biological evaluation of benzenesulfonamide derivatives as carbonic anhydrase inhibitors. These compounds have shown significant inhibitory activity against various human carbonic anhydrase isoforms, which are implicated in a range of physiological and pathological processes. The research indicates potential applications in treating diseases such as glaucoma, edema, epilepsy, and cancer, where regulation of carbonic anhydrase activity is beneficial (Mishra et al., 2017).
Propiedades
IUPAC Name |
N,N-diethyl-4-(5-formylfuran-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-3-16(4-2)21(18,19)14-8-5-12(6-9-14)15-10-7-13(11-17)20-15/h5-11H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTRKFQLJJWBHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-(1-Benzothiophene-2-carbonyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2702270.png)
![2,8-Dimethylimidazo[1,2-b]pyridazin-6-amine;hydrochloride](/img/structure/B2702273.png)
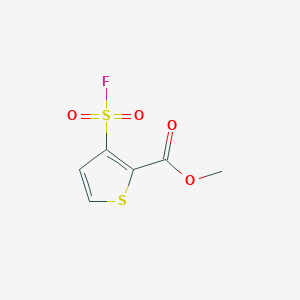

![N-(3-phenyl-1,2,4-thiadiazol-5-yl)-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B2702276.png)
![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2702277.png)
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2702278.png)
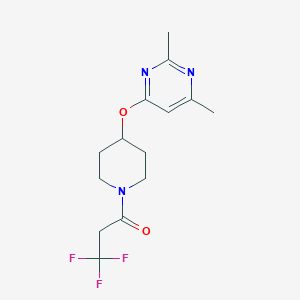
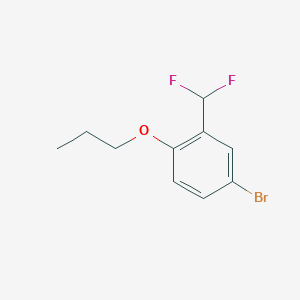
![2-(Benzo[d]isoxazol-3-yl)-1-(4-(6-methylpyridazin-3-yl)piperazin-1-yl)ethanone](/img/structure/B2702285.png)
![(Z)-2-(4-chlorophenyl)-3-{4-[5-(trifluoromethyl)-2-pyridinyl]phenyl}-2-propenenitrile](/img/structure/B2702287.png)
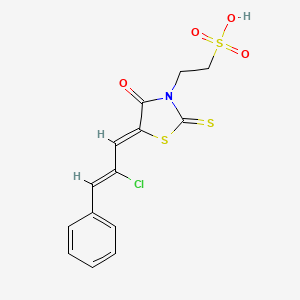
![(3As,6aS)-1,1-dioxo-2,3,3a,4,6,6a-hexahydrothieno[2,3-c]pyrrole-5-carboxamide](/img/structure/B2702292.png)
